Chiral Resolution and Enantioselective Synthesis: (S)-2,2-Difluorocyclohexan-1-amine vs Racemic 2,2-Difluorocyclohexanamine
2,2-Difluorocyclohexanamine is commercially available as a single enantiomer, specifically (S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS 1638744-12-3) . This represents a critical procurement differentiator compared to the racemic mixture (CAS 921753-37-9). The (S)-enantiomer is obtained via chiral resolution using enantioselective chromatography or through asymmetric synthetic routes, enabling stereochemically defined incorporation into chiral drug candidates . In contrast, the comparator 4,4-difluorocyclohexanamine (CAS 458566-84-2) lacks a stereogenic center due to symmetric gem-difluoro substitution at the 4-position, and therefore offers no enantiomeric differentiation opportunity.
| Evidence Dimension | Stereochemical availability |
|---|---|
| Target Compound Data | (S)-enantiomer available (CAS 1638744-12-3); (R)-enantiomer also available (CAS not specified but commercially supplied) |
| Comparator Or Baseline | 4,4-Difluorocyclohexanamine (CAS 458566-84-2): achiral, no stereocenter; 3,3-Difluorocyclohexanamine (CAS 921602-77-9): chiral center present but single-enantiomer availability limited |
| Quantified Difference | 2,2-isomer provides defined (S) and (R) enantiomers; 4,4-isomer provides racemic only (achiral) |
| Conditions | Commercial availability assessment based on supplier catalogs (Fluorochem, Aladdin, Bidepharm) |
Why This Matters
Procurement of a single enantiomer eliminates the need for in-house chiral resolution and ensures stereochemical reproducibility in asymmetric synthesis workflows, which is not achievable with the achiral 4,4-difluoro isomer.
